molecular formula C9H7FO2 B116969 6-Fluorochroman-4-one CAS No. 66892-34-0

6-Fluorochroman-4-one

Cat. No. B116969
Key on ui cas rn: 66892-34-0
M. Wt: 166.15 g/mol
InChI Key: SWBBIJZMIGAZHW-UHFFFAOYSA-N
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Patent
US04992564

Procedure details

Using the procedure established in Example 1, the reactor was charged with p-fluoroanisole (31.5 grams), acrylic acid (27 grams) and phenothiazine (0.02 grams) before being sealed, evacuated, and cooled to -78° C. The anhydrous hydrogen fluoride (110 grams) was vacuum transferred into the reactor and the mixture warmed to 40° C. for one hour then 100° C. for 4.5 hours. The excess hydrogen fluoride was then vented and the reactor cooled to 5° C. before being opened and the contents washed with D.I. water. Analysis by HPLC indicated the presence of para-fluoroanisole and 6-Fluoro-4-Chromanone. The para-fluoroanisole was removed by distillation and the desired 6-Fluoro-4-Chromanone isolated by extraction and characterized.
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[C:10](O)(=[O:13])[CH:11]=C.C1C2NC3C(=CC=CC=3)SC=2C=CC=1>>[F:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:8][CH2:9][CH2:11][C:10]2=[O:13]

Inputs

Step One
Name
Quantity
31.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)OC
Name
Quantity
27 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0.02 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being sealed
CUSTOM
Type
CUSTOM
Details
evacuated
TEMPERATURE
Type
TEMPERATURE
Details
the mixture warmed to 40° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reactor cooled to 5° C.
WASH
Type
WASH
Details
the contents washed with D.I
CUSTOM
Type
CUSTOM
Details
The para-fluoroanisole was removed by distillation

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
FC=1C=C2C(CCOC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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